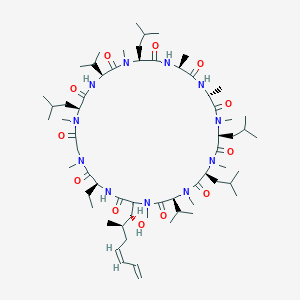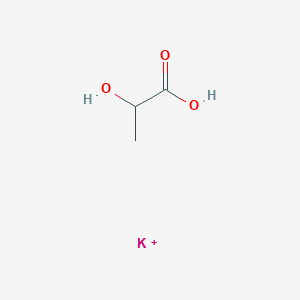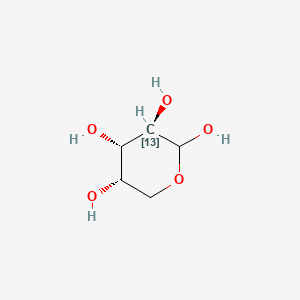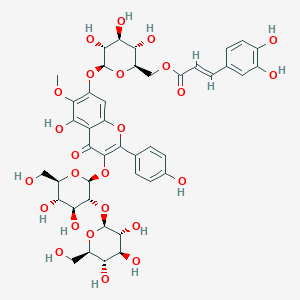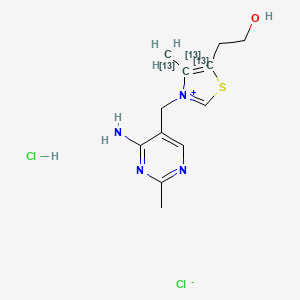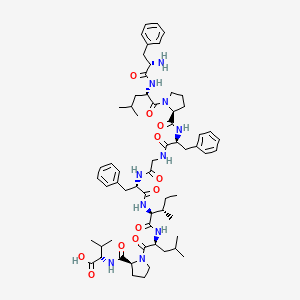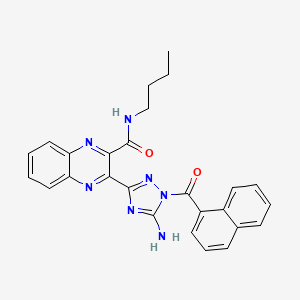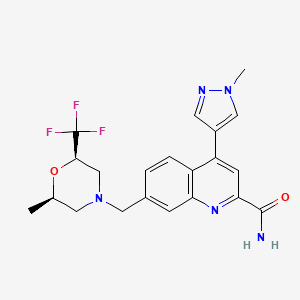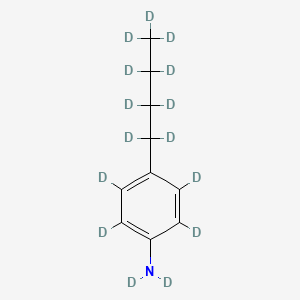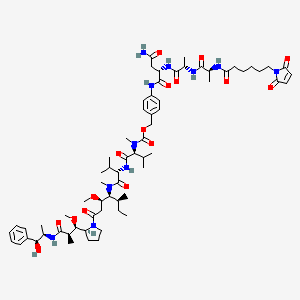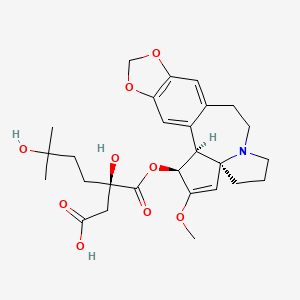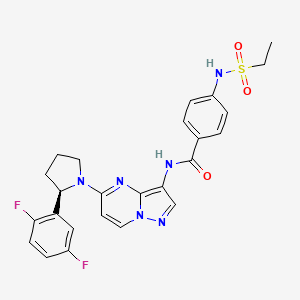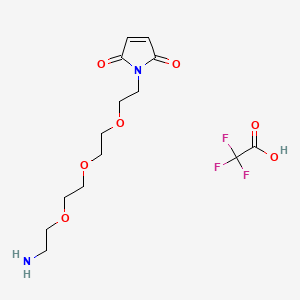
Mal-PEG3-NH2 TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG3-NH2 TFA, also known as Maleimide-Polyethylene Glycol3-Amine Trifluoroacetate, is a linear heterobifunctional polyethylene glycol crosslinker. It contains both a maleimide group and an amine group, making it a versatile compound for various applications. This compound is non-degradable and is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG3-NH2 TFA involves the reaction of maleimide with polyethylene glycol and an amine group. The process typically includes the following steps:
Activation of Maleimide: Maleimide is activated using a suitable reagent.
Polyethylene Glycol Conjugation: The activated maleimide is then conjugated with polyethylene glycol under controlled conditions.
Amine Introduction: Finally, an amine group is introduced to the polyethylene glycol-maleimide conjugate.
The reaction conditions often involve maintaining a specific temperature and pH to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically stored under nitrogen at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG3-NH2 TFA undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups, forming stable thioether bonds.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds. The reaction is typically carried out at room temperature in a suitable solvent.
Addition Reactions: Electrophiles such as aldehydes or ketones are used, often under mild conditions to prevent degradation of the compound.
Major Products
Thioether Bonds: Formed from substitution reactions with thiol groups.
Amine Derivatives: Formed from addition reactions with electrophiles.
Wissenschaftliche Forschungsanwendungen
Mal-PEG3-NH2 TFA has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and peptides for various studies.
Medicine: Utilized in drug delivery systems and the development of PROTACs.
Industry: Applied in the production of advanced materials and bioconjugates.
Wirkmechanismus
The mechanism of action of Mal-PEG3-NH2 TFA involves its ability to form stable bonds with thiol and electrophilic groups. The maleimide group reacts with thiol groups, forming thioether bonds, while the amine group can participate in addition reactions with electrophiles. These reactions enable the compound to act as a versatile linker in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG2-NH2 TFA: A similar compound with a shorter polyethylene glycol chain.
Mal-NH2 TFA: Contains an alkyl chain instead of polyethylene glycol.
Uniqueness
Mal-PEG3-NH2 TFA is unique due to its longer polyethylene glycol chain, providing greater flexibility and solubility compared to shorter chain analogs. This makes it particularly useful in applications requiring extended reach and enhanced solubility .
Eigenschaften
Molekularformel |
C14H21F3N2O7 |
|---|---|
Molekulargewicht |
386.32 g/mol |
IUPAC-Name |
1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H20N2O5.C2HF3O2/c13-3-5-17-7-9-19-10-8-18-6-4-14-11(15)1-2-12(14)16;3-2(4,5)1(6)7/h1-2H,3-10,13H2;(H,6,7) |
InChI-Schlüssel |
XJFZSMGECVGGCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
